3-(azidomethyl)oxane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of azidomethyl-substituted oxetanes, which could include “3-(azidomethyl)oxane”, involves bromination of pentaerythritol and metriol with a mixture of hydrobromic, acetic, and sulfuric acids, followed by cyclization in the presence of a phase-transfer catalyst TBAB . The process forms an oxetane ring and replaces bromide substituents with azide ions .Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of 3-(azidomethyl)oxane is the DNA polymerase, an enzyme that synthesizes DNA molecules from their nucleotide building blocks . This compound is used as a substrate by the DNA polymerase during the process of DNA sequencing by synthesis (SBS) .

Mode of Action

This compound, as a part of the 3’-O-azidomethyl nucleotide reversible terminators (3’-O-azidomethyl-dNTPs), interacts with DNA polymerase during the SBS process . The DNA polymerase incorporates the 3’-O-azidomethyl-dNTPs into the growing DNA strand . After each incorporation, the azido label is cleaved to permit the next nucleotide incorporation .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the DNA sequencing by synthesis (SBS) process . The compound, as a part of the 3’-O-azidomethyl-dNTPs, is incorporated into the growing DNA strand by the DNA polymerase . After each incorporation, the azido label is cleaved, allowing the next nucleotide to be incorporated . This process continues, enabling the determination of the DNA sequence .

Pharmacokinetics

Due to the small size of the azido label, the 3’-o-azidomethyl-dntps are efficient substrates for the dna polymerase . This suggests that the compound may have good bioavailability in the context of DNA sequencing by synthesis.

Result of Action

The result of the action of this compound is the successful incorporation of the 3’-O-azidomethyl-dNTPs into the growing DNA strand during the SBS process . This leads to the continuous determination of the DNA sequence .

Action Environment

The action of this compound is influenced by the biochemical environment of the DNA polymerase and the SBS process . The efficiency of the compound as a substrate for the DNA polymerase suggests that it may be stable and effective in the biochemical environment of the enzyme . .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of 3-(azidomethyl)oxane can be achieved through a three-step process involving the protection of a hydroxyl group, nucleophilic substitution, and deprotection.", "Starting Materials": [ "3-hydroxymethyl oxane", "sodium azide", "methyl iodide", "potassium carbonate", "tetrahydrofuran", "methanol" ], "Reaction": [ "Step 1: Protection of the hydroxyl group by reacting 3-hydroxymethyl oxane with methyl iodide in the presence of potassium carbonate and tetrahydrofuran to form 3-methoxymethyl oxane.", "Step 2: Nucleophilic substitution of the methoxy group with sodium azide in methanol to form 3-(azidomethyl)oxane.", "Step 3: Deprotection of the azide group by reacting 3-(azidomethyl)oxane with hydrogen gas in the presence of palladium on carbon catalyst to form the final product, 3-(azidomethyl)oxane." ] } | |

Numéro CAS |

2152201-70-0 |

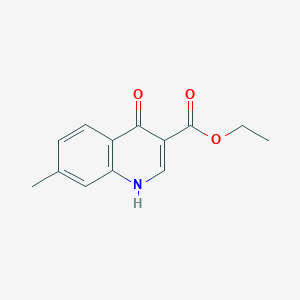

Formule moléculaire |

C6H11N3O |

Poids moléculaire |

141.2 |

Pureté |

95 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.